molecular formula C10H5F3O2 B13706573 3-(Trifluoromethyl)benzofuran-5-carbaldehyde

3-(Trifluoromethyl)benzofuran-5-carbaldehyde

Cat. No.: B13706573
M. Wt: 214.14 g/mol
InChI Key: LJQVIYAPDIAGOY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the coupling of 3-(trifluoromethyl)phenyl diazo chloride with salicylaldehyde . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzofuran-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed:

    Oxidation: 3-(Trifluoromethyl)benzofuran-5-carboxylic acid.

    Reduction: 3-(Trifluoromethyl)benzofuran-5-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

3-(Trifluoromethyl)benzofuran-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzofuran-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

    Benzofuran-5-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)benzaldehyde: Lacks the furan ring, leading to different reactivity and applications.

    2-(Trifluoromethyl)benzofuran-5-carbaldehyde: The position of the trifluoromethyl group affects the compound’s reactivity and biological activity.

Uniqueness: 3-(Trifluoromethyl)benzofuran-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as enhanced biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H

InChI Key

LJQVIYAPDIAGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CO2)C(F)(F)F

Origin of Product

United States

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